- Highly efficient dehalogenation using hydroxyapatite-supported palladium nanocluster catalyst with molecular hydrogenGreen Chemistry, 2004, 6(10), 507-509,
Cas no 90-05-1 (Guaiacol)

Guaiacol Chemical and Physical Properties
Names and Identifiers
-
- 2-Methoxyphenol
- GAIACOL
- o-Methoxyphenol
- o-Hydroxyanisole
- Catechol monomethyl ether
- Guaiaco
- 1-Hydroxy-2-methoxybenzene
- a-methoxyphenolsalicyl methyl ether
- Guaiacol
- Guaiacol 1,2-methoxy-Phenol o-methoxy-pheno
- 1-Hydroxy-2-Methoxybenzene
- 2-Hydroxyanisole
- Pyrocatechol Monomethyl Ether
- 愈创木酚
- Phenol, 2-methoxy-
- Methylcatechol
- Guaiastil
- Guaicol
- Pyroguaiac acid
- o-Guaiacol
- Guaicolina
- Guajol
- Guasol
- Anastil
- Phenol, o-methoxy-
- O-Methyl catechol
- CREOSOTE, WOOD
- Methoxyphenol
- Guajakol
- 2-Methoxy-Phenol
- Hydroxyanisole
- Guajacol
- Phenol, methoxy-
- Guajakol [Czech]
- Guaiacol (natural)
- Methylcatachol
- FEMA No. 2532
- Creodon
- ortho-
- 2-Methoxyphenol (ACI)
- Phenol, o-methoxy- (8CI)
- 2-Methoxyl-4-vinylphenol
- MeSH ID: D006139
- NSC 3815
- O-METHYLCATECHOL
- Gulaiacol
- MLS001055375
- MLSMR
- SMR000059155
- 2-methoxyphenol (guaiacol)
-
- MDL: MFCD00002185
- Inchi: 1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3
- InChI Key: LHGVFZTZFXWLCP-UHFFFAOYSA-N
- SMILES: OC1C(OC)=CC=CC=1
- BRN: 508112
Computed Properties
- Exact Mass: 124.05200
- Monoisotopic Mass: 124.052429494 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 83
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: 3
- Molecular Weight: 124.14
- Surface Charge: 0
- Topological Polar Surface Area: 29.5
- XLogP3: 1.3
Experimental Properties
- Color/Form: White or yellowish crystal or colorless to yellowish transparent oily liquid (above 28 ℃), which is oxidized in air or under sunlight and gradually deepened in color. It has the smell of phenol, smoke, spice, medicine and meat.
- Density: 1.129 g/mL at 25 °C(lit.)
- Melting Point: 26-29 °C (lit.)
- Boiling Point: 205 °C(lit.)
- Flash Point: Fahrenheit: 179.6 ° f < br / > Celsius: 82 ° C < br / >
- Refractive Index: n20/D 1.543(lit.)
- PH: 5.4 (10g/l, H2O, 20℃)
- Solubility: H2O: insoluble
- Water Partition Coefficient: 17 g/L (15 ºC)
- Stability/Shelf Life: Stable, but air and light sensitive. Combustible. Incompatible with strong oxidizing agents.
- PSA: 29.46000
- LogP: 1.40080
- Odor: CHARACTERISTIC SMOKY ODOR
- Refractive Index: Index of refraction: 1.5429 at 20 °C/D
- pka: 9.98(at 25℃)
- Merck: 4553
- Freezing Point: 28℃
- Solubility: Slightly soluble in water and benzene, easily soluble in glycerol, and miscible with ethanol, ether, chloroform, glacial acetic acid and most organic solvents.
- Vapor Pressure: 0.11 mmHg ( 25 °C)
- Sensitiveness: Air Sensitive
- FEMA: 2532
- Color/Form: 2000 μg/mL in methanol
Guaiacol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H315,H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:2810
- WGK Germany:1
- Hazard Category Code: 22-36/38
- Safety Instruction: S26
- RTECS:SL7525000
-
Hazardous Material Identification:
- PackingGroup:II
- Toxicity:LD50 orally in rats: 725 mg/kg (Taylor)
- Safety Term:6.1(b)
- Risk Phrases:R22; R36/38
- HazardClass:6.1(b)
- TSCA:Yes
- Storage Condition:Pure form -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Packing Group:II
Guaiacol Customs Data
- HS CODE:2909500000
- Customs Data:
China Customs Code:
2909500000Overview:
2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
Guaiacol PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046304-1kg |
Guaiacol |
90-05-1 | 98% | 1kg |
¥177.00 | 2024-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | G64382-500g |
Guaiacol |
90-05-1 | 98% | 500g |
¥65.0 | 2023-09-07 | |
Apollo Scientific | OR10036-500g |
2-Methoxyphenol |
90-05-1 | 98% | 500g |
£88.00 | 2025-02-19 | |
Ambeed | A242031-100g |
2-Methoxyphenol |
90-05-1 | 99% | 100g |
$11.0 | 2025-02-22 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66678-25g |
Guaiacol |
90-05-1 | 98% | 25g |
¥160.00 | 2023-09-08 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1301-500 mg |
Guaiacol |
90-05-1 | 99.83% | 500MG |
¥480.00 | 2022-04-26 | |
TRC | M265300-250g |
2-Methoxyphenol |
90-05-1 | 250g |
$119.00 | 2023-05-18 | ||
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | YG5502-100g |
Guaiacol |
90-05-1 | ≥98% | 100g |
¥185元 | 2023-09-15 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | YG5502-500g |
Guaiacol |
90-05-1 | ≥98% | 500g |
¥720元 | 2023-09-15 | |
Life Chemicals | F2173-0425-1g |
2-methoxyphenol |
90-05-1 | 95% | 1g |
$21.0 | 2023-11-21 |
Guaiacol Production Method
Synthetic Circuit 1
1.2 4 h, 60 °C
Synthetic Circuit 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
- Unexpected hydrazine hydrate-mediated aerobic oxidation of aryl/ heteroaryl boronic acids to phenols in ambient airRSC Advances, 2014, 4(63), 33164-33167,
Synthetic Circuit 3
1.2 Solvents: 1,4-Dioxane , Water ; 24 h, 100 °C; 100 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
- The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and BenzofuransJournal of the American Chemical Society, 2006, 128(33), 10694-10695,
Synthetic Circuit 4
- Esters are effective cocatalysts in copper-catalyzed methanolysis of aryl bromidesTetrahedron Letters, 1993, 34(6), 1007-10,
Synthetic Circuit 5
- Organocatalytic Synthesis of Phenols from Diaryliodonium Salts with Water under Metal-Free ConditionsOrganic Letters, 2022, 24(28), 5149-5154,
Synthetic Circuit 6
Synthetic Circuit 7
- Hollow click-based porous organic polymers for heterogenization of [Ru(bpy)3]2+ through electrostatic interactionsNano Research, 2016, 9(3), 779-786,
Synthetic Circuit 8
- Controlling the Regiospecific Oxidation of Aromatics via Active Site Engineering of Toluene para-Monooxygenase of Ralstonia pickettii PKO1Journal of Biological Chemistry, 2005, 280(1), 506-514,
Synthetic Circuit 9
- An eco-sustainable erbium(III)-catalyzed method for formation/cleavage of O-tert-butoxy carbonatesGreen Chemistry, 2011, 13(2), 436-443,
Synthetic Circuit 10
Synthetic Circuit 11
Synthetic Circuit 12
Synthetic Circuit 13
Synthetic Circuit 14
Synthetic Circuit 15
1.2 Reagents: Ammonium hydroxide Solvents: Water ; 30 min, pH 9.5 - 10.0, rt
1.3 Solvents: Dichloromethane ; 15 min, rt
Synthetic Circuit 16
- Elucidating the role of NiMoS-USY during the hydrotreatment of Kraft ligninChemical Engineering Journal (Amsterdam, 2022, 442,,
Synthetic Circuit 17
- Metal-Organic-Framework-Derived Copper Catalysts for the Hydrogenolysis of Lignin into Monomeric PhenolsACS Catalysis, 2022, 12(19), 11899-11909,
Synthetic Circuit 18
Synthetic Circuit 19
- Potential of catalytic oxidation of Kraft black liquor for the production of biosourced compoundsChemRxiv, 2023, From ChemRxiv, 1-14,
Synthetic Circuit 20
- Selective photocatalytic C-C bond cleavage under ambient conditions with earth abundant vanadium complexesChemical Science, 2015, 6(12), 7130-7142,
Synthetic Circuit 21
- Unexpected Phenol Production from Arylboronic Acids under Palladium-Free Conditions; Organocatalyzed Air OxidationOrganic Letters, 2011, 13(22), 6034-6037,
Synthetic Circuit 22
- Sodium Bis(trimethylsilyl)amide and Lithium Diisopropylamide in Deprotection of Alkyl Aryl Ethers: α-Effect of SiliconJournal of Organic Chemistry, 1997, 62(12), 4097-4104,
Synthetic Circuit 23
- The copper-carbon dioxide system, a new mild and selective catalyst for the methoxylation of nonactivated aromatic bromidesJournal of the Chemical Society, 1993, (4), 419-20,
Synthetic Circuit 24
1.2 Reagents: Hydrochloric acid Solvents: Water
- Pt-Pd nanoalloy for the unprecedented activation of carbon-fluorine bond at low temperatureChemRxiv, 2019, 1, 1-16,
Synthetic Circuit 25
- β-Cyclodextrin/IBX in water: highly facile biomimetic one pot deprotection of THP/MOM/Ac/Ts ethers and concomitant oxidative cleavage of chalcone epoxides and oxidative dehydrogenation of alcoholsGreen Chemistry, 2016, 18(3), 648-656,
Synthetic Circuit 26
- Etherification of phenols, European Patent Organization, , ,
Synthetic Circuit 27
1.2S:H2O, 10 min, cooled
- Enhanced Acid-Catalyzed Lignin Depolymerization in a Continuous Reactor with Stable ActivityACS Sustainable Chemistry & Engineering, 2020, 8(10), 4096-4106,
Synthetic Circuit 28
Synthetic Circuit 29
- Aromatic Monomers by in Situ Conversion of Reactive Intermediates in the Acid-Catalyzed Depolymerization of LigninJournal of the American Chemical Society, 2015, 137(23), 7456-7467,
Synthetic Circuit 30
1.2 Reagents: 1-Chloro-N,N-diethyl-1,1-dimethylsilanamine ; 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Potassium bicarbonate , Tetrabutylammonium fluoride , Hydrogen peroxide Solvents: Methanol , Tetrahydrofuran , Water ; 16 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; rt
- Arylsilane oxidation-new routes to hydroxylated aromaticsChemical Communications (Cambridge, 2010, 46(20), 3454-3456,
Synthetic Circuit 31
1.2 1 h, 60 °C
- Magnetically recoverable heterogeneous catalyst: Palladium nanocluster supported on hydroxyapatite-encapsulated γ-Fe2O3 nanocrystallites for highly efficient dehalogenation with molecular hydrogenGreen Chemistry, 2007, 9(11), 1246-1251,
Synthetic Circuit 32
Synthetic Circuit 33
Guaiacol Raw materials
- Lignin
- Borate(1-),tetrafluoro-
- Benzenemethanol, α-[(2-methoxyphenoxy)methyl]-
- 2-Methoxyphenyl Acetate
- Ethylene Glycol, Dehydrated
- 4-Fluoro-2-methoxyphenol
- Benzenepropanamine, g-(2-methoxyphenoxy)-N-methyl-
- 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol
- Sulfate Lignin
- 2-Methoxyphenylboronic acid
- Anisole
- 1-Chloro-2-methoxy-benzene
- 4-Chloroguaiacol
- CARBONIC ACID, 1,1-DIMETHYLETHYL 2-METHOXYPHENYL ESTER
- Guaiacylglycerol-β-guaiacyl ether
- Veratrole
Guaiacol Preparation Products
- 2-Methoxy-3,4,5-trimethylphenol (1195652-69-7)
- 4-Ethylbenzyl alcohol (768-59-2)
- Indane (496-11-7)
- Ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate (60563-13-5)
- Phenol, 2-methoxy-4-(3-methoxy-1-propenyl)- (63644-71-3)
- 2',4'-Dimethoxypropiophenone (831-00-5)
- 4-Ethoxy-3-methoxybenzaldehyde (120-25-2)
- Vanillic acid (121-34-6)
- Coumaran (496-16-2)
- 1-methylcyclopenta-1,3-diene (96-39-9)
- 3-methylcyclopent-2-en-1-one (2758-18-1)
- 2-Methoxy-4-methylphenol (93-51-6)
- propanedioic acid (141-82-2)
- Phenol, 3,5-diethyl- (1197-34-8)
- 2,3-Xylohydroquinone (608-43-5)
- 1,3-Cyclohexadiene,1-methyl-4-(1-methylethenyl)- (18368-95-1)
- 1-Methyl-1H-indene (767-59-9)
- 2-Ethylphenol (90-00-6)
- Ethyl diphenylacetate (3468-99-3)
- Phenol,4-ethyl-3-methyl- (1123-94-0)
- Guaiacol (90-05-1)
- 3,4,5-Trimethoxytoluene (6443-69-2)
- 1-Ethyl-2,4-dimethylbenzene (874-41-9)
- Cyclopentane,1,2,4-trimethyl- (2815-58-9)
- Benzene,1-methyl-4-(1-methylpropyl)- (1595-16-0)
- Homovanillyl alcohol (2380-78-1)
- Benzenemethanol, a,a-dimethyl-, 1-acetate (3425-72-7)
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- Syringylacetone (19037-58-2)
- 3′,5′-Dimethoxyacetophenone (39151-19-4)
- Hydroxymalonic Acid (80-69-3)
- 4-Methylbenzyl alcohol (589-18-4)
- 2,6-Dimethylnaphthalene (581-42-0)
- Anethole (104-46-1)
- Syringaldehyde (134-96-3)
- 2-(4-Hydroxy-3-methoxyphenyl)acetaldehyde (5703-24-2)
- Isoeugenol (97-54-1)
- Ethyl Hydroferulate (61292-90-8)
- 2-Ethyl-1,4-dimethylbenzene (1758-88-9)
- Malic acid (6915-15-7)
- Formic Acid-d (<5% H2O) (917-71-5)
- Benzene, 1-methyl-4-(1-methyl-2-propenyl)- (97664-18-1)
- 1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one (5650-43-1)
- Lactate (50-21-5)
- 4',6'-Dihydroxy-2',3'-dimethylacetophenone (7743-14-8)
- 3-Methoxycatechol (934-00-9)
- 4-Hydroxybenzoic acid (99-96-7)
- 4-Methylbenzaldehyde (104-87-0)
- 4-Vinylphenol (2628-17-3)
- 1-methyl-4-(2-methylpropyl)benzene (5161-04-6)
- [(E)-prop-1-enyl]benzene (300-57-2)
- 3-(4-Methoxyphenyl)-1-propanol (5406-18-8)
- 2-Ethyl-4-methylphenol (3855-26-3)
- 4-Ethylguaiacol (2785-89-9)
- 1,1-diethoxybutane (3658-95-5)
- Phenol,2-methoxy-4-(1Z)-1-propen-1-yl- (5912-86-7)
- 2,4,5-TRIMETHYLBENZYL ALCOHOL (4393-05-9)
- a-2-(Methylamino)ethylbenzyl Alcohol (42142-52-9)
- Vinyl Propionate (stabilized with MEHQ) (105-38-4)
- 2-Phenoxyethyl isobutyrate (103-60-6)
- 4-ethenyl-1,2-dimethylbenzene (27831-13-6)
- 2,6-dimethoxy-4-propylphenol (6766-82-1)
- Ethyl vanillate (617-05-0)
- 3,4-Dimethoxyphenol (2033-89-8)
- 4-Ethoxy-3-methoxybenzoic acid (3535-30-6)
- 2-Methyl-1H-indene (2177-47-1)
- o-Cymene (527-84-4)
- 3-Ethyltoluene (620-14-4)
- 1,2,4-Triethylbenzene (877-44-1)
- 4-Ethyltoluene (622-96-8)
- 2-Propylphenol (644-35-9)
- 3,5-Dimethylbenzyl alcohol (27129-87-9)
- Cyclopentanone (120-92-3)
- Vanillin (121-33-5)
- 2-Methoxy-4-propylphenol (2785-87-7)
- 2'-Hydroxy-5'-methylacetophenone (1450-72-2)
- 2-Methyl-5-hexen-3-ol (32815-70-6)
- Vanillyl Methyl Ketone (2503-46-0)
- 2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxobutyl)- (72008-46-9)
- Benzyl alcohol (100-51-6)
- 1-Ethyl-4-vinylbenzene (>80%) (3454-07-7)
- 5-Sec-butylpyrogallol (56707-65-4)
- 2-ethylcyclopentan-1-one (4971-18-0)
- 2-Cyclopenten-1-one,3,4-dimethyl- (30434-64-1)
- Butanoic acid,2-hydroxy- (600-15-7)
- Oxalic acid (144-62-7)
- Cyclohexanol, 2-ethyl-, 1-benzoate (2617543-42-5)
- 2-hydroxyacetic acid (79-14-1)
- 2,6-Dimethoxytoluene (5673-07-4)
- Propanedinitrile,2-(acetyloxy)-2-methyl- (7790-01-4)
- 2-Methyl-2-cyclopentenone (1120-73-6)
- Gigantol (83088-28-2)
- 2-Ethyl-5-methylphenol (1687-61-2)
- 4-Propylphenol (645-56-7)
- N-methyl-3-phenyl-2-propen-1-amine (83554-67-0)
- 1,4-Dioxene (543-75-9)
- 2-Ethyl-m-xylene (2870-04-4)
- 2-Cyclopenten-1-one,2,3-dimethyl- (1121-05-7)
- 4-Ethyl-1,2-dimethylbenzene (934-80-5)
- trans-1,2-Dimethylcyclohexane (6876-23-9)
- 2-Cyclopentenone (930-30-3)
- 4-Hydroxy-3-methoxyphenylacetic Acid (306-08-1)
- 2(1H)-Pyrimidinone,5-(1-methylpropyl)-, (S)- (9CI) (127473-64-7)
- Eugenol (97-53-0)
- 2-Ethyl Toluene (611-14-3)
- Diethyl succinate (123-25-1)
- 2-Benzyl-1,3-dioxolane (101-49-5)
- Apocynin (498-02-2)
- Acetosyringone (2478-38-8)
- 3,4,5-Trimethoxyphenylacetic acid (951-82-6)
- 2,6-Dimethoxyphenol (91-10-1)
- (2-methylbut-3-en-2-yl)benzene (18321-36-3)
- 4-Methoxy-1-ethylbenzene (1515-95-3)
- Acetophenone (98-86-2)
- 2-Methylbenzyl alcohol (89-95-2)
- 2,4,6-Trimethylphenol (527-60-6)
- 3-(4-Hydroxyphenyl)propionic Acid Methyl Ester (5597-50-2)
- Veratrole (91-16-7)
- 4-ethyl-2,6-dimethoxyphenol (14059-92-8)
- 4-N-PROPYLANISOLE (104-45-0)
- Phenol, ethyl-2-methoxy- (29760-89-2)
- 4-allyl-2,6-dimethoxyphenol (6627-88-9)
- 1-Butanol (71-36-3)
- 1,2-Dihydroxyindane (4370-02-9)
- 2-methoxy-3-methylphenol (18102-31-3)
- butanedioic acid (110-15-6)
- 4-Ethylphenol (123-07-9)
- Indene (95-13-6)
- 1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-one (4899-74-5)
- Hexadecane (544-76-3)
- 1,2,3-Trimethoxybenzene (634-36-6)
Guaiacol Related Literature
-
Catarina M. M. Coelho,Renato B. Pereira,Tatiana F. Vieira,Cláudia M. Teixeira,Maria José G. Fernandes,Ana Rita O. Rodrigues,David M. Pereira,Sérgio F. Sousa,A. Gil Fortes,Elisabete M. S. Castanheira,M. Sameiro T. Gon?alves New J. Chem. 2022 46 14375
-
Lei Zhu,Yayun Zhang,Hanwu Lei,Xuesong Zhang,Lu Wang,Quan Bu,Yi Wei Sustainable Energy Fuels 2018 2 1781
-
Michael H. Abraham,Raymond J. Abraham,Abil E. Aliev,Claudio F. Tormena Phys. Chem. Chem. Phys. 2015 17 25151
-
Maryam Davaritouchaee,William C. Hiscox,Evan Terrell,Rock J. Mancini,Shulin Chen Green Chem. 2020 22 1182
-
Chongbo Cheng,Dekui Shen,Sai Gu,Kai Hong Luo Catal. Sci. Technol. 2018 8 6275
-
Manoj Kumar Jindal,Mithilesh Kumar Jha RSC Adv. 2016 6 41772
-
Kavimonica Venkatesan,Francis Prashanth,Vinay Kaushik,Harshavardhan Choudhari,Dhairya Mehta,Ravikrishnan Vinu React. Chem. Eng. 2020 5 1484
-
Bin Yao,Praveen Kolla,Ranjit Koodali,Selvaratn Balaranjan,Sunav Shrestha,Alevtina Smirnova Sustainable Energy Fuels 2017 1 1573
-
9. Enhancing the quality of bio-oil from catalytic pyrolysis of kraft black liquor ligninJiao Chen,Chao Liu,Shubin Wu,Jiajin Liang,Ming Lei RSC Adv. 2016 6 107970
-
10. Walnut (Juglans regia L.) shell pyroligneous acid: chemical constituents and functional applicationsAli Jahanban-Esfahlan,Ryszard Amarowicz RSC Adv. 2018 8 22376
Additional information on Guaiacol
Exploring the Versatile Applications and Properties of Guaiacol (CAS No. 90-05-1)
Guaiacol (CAS No. 90-05-1), also known as 2-methoxyphenol, is a naturally occurring organic compound with a distinctive smoky aroma. This aromatic compound is derived from the pyrolysis of lignin and is widely used in various industries, including flavor and fragrance, pharmaceuticals, and chemical synthesis. Its unique properties make it a valuable ingredient in many applications, from food additives to medicinal formulations.
The chemical structure of Guaiacol consists of a phenol group with a methoxy substituent at the ortho position. This structure contributes to its antioxidant and antimicrobial properties, which are highly sought after in the food preservation and cosmetic industries. Recent studies have also explored its potential in green chemistry and sustainable production, aligning with the growing demand for eco-friendly alternatives.
One of the most common uses of Guaiacol is in the flavor industry, where it imparts a smoky or woody note to foods and beverages. It is a key component in the production of vanilla flavorings and smoke flavors, making it indispensable for products like barbecue sauces, smoked meats, and certain alcoholic beverages. Consumers searching for natural flavor enhancers or smoky taste additives will often encounter Guaiacol as a primary ingredient.
In the pharmaceutical sector, Guaiacol is utilized for its expectorant and local anesthetic properties. It is a common ingredient in cough syrups and throat lozenges, providing relief from respiratory conditions. Researchers are also investigating its potential role in neuroprotective therapies, as preliminary studies suggest it may help mitigate oxidative stress in neural tissues.
The cosmetic industry benefits from Guaiacol's antioxidant and preservative qualities. It is often incorporated into skincare products to enhance shelf life and protect against microbial growth. With the rising trend of clean beauty and natural skincare, Guaiacol is gaining attention as a multifunctional ingredient that aligns with consumer preferences for safer, plant-derived compounds.
From a chemical synthesis perspective, Guaiacol serves as a precursor for various derivatives, such as vanillin and syringaldehyde. These compounds are essential in the production of fragrances, resins, and agrochemicals. The versatility of Guaiacol in organic synthesis makes it a cornerstone in industrial chemistry and material science.
Environmental considerations have also brought Guaiacol into the spotlight. As industries shift toward biodegradable and renewable resources, Guaiacol is being explored as a sustainable alternative to synthetic additives. Its natural origin and low environmental impact make it an attractive option for companies aiming to reduce their carbon footprint.
In conclusion, Guaiacol (CAS No. 90-05-1) is a multifaceted compound with applications spanning multiple industries. Its flavor-enhancing, pharmaceutical, and cosmetic properties, combined with its role in green chemistry, underscore its importance in modern science and commerce. As research continues to uncover new uses, Guaiacol is poised to remain a critical component in both traditional and innovative applications.